physicochemical properties of 1-[(4-Methylpiperidin-1-yl)methyl]cyclobutan-1-ol
physicochemical properties of 1-[(4-Methylpiperidin-1-yl)methyl]cyclobutan-1-ol
An In-depth Technical Guide to the Physicochemical Properties of 1-[(4-Methylpiperidin-1-yl)methyl]cyclobutan-1-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction: Charting the Course for a Novel Molecular Entity
In the landscape of drug discovery, the journey from a promising molecular structure to a viable clinical candidate is governed by a fundamental set of rules: the principles of medicinal chemistry and pharmaceutics. The molecule at the center of this guide, 1-[(4-Methylpiperidin-1-yl)methyl]cyclobutan-1-ol, represents a novel chemical entity. As such, no public-domain experimental data exists for its physicochemical properties. This guide, therefore, serves not as a repository of known data, but as a strategic manual for the Senior Application Scientist. It outlines the critical path for characterizing a new compound, transforming it from a mere structure on a page into a developable asset with a predictable in vivo fate.
The physicochemical properties of a molecule are the bedrock of its pharmaceutical profile, influencing everything from its absorption and distribution to its metabolic stability and potential for toxicity.[1] Understanding these characteristics—namely solubility, lipophilicity, and ionization state (pKa)—is not merely an academic exercise; it is a critical, decision-driving process in early-phase drug development.[2] This document provides the field-proven methodologies and expert rationale required to comprehensively profile 1-[(4-Methylpiperidin-1-yl)methyl]cyclobutan-1-ol, ensuring a robust foundation for all subsequent development activities.
Section 1: Molecular Structure and In Silico Profiling
Before embarking on laboratory-based characterization, a thorough in silico (computational) analysis is an indispensable first step.[3] It provides a hypothesis-driven framework for the expected properties of the molecule, guiding experimental design and resource allocation.
1.1. Chemical Structure and Identifiers
The structure of 1-[(4-Methylpiperidin-1-yl)methyl]cyclobutan-1-ol combines a tertiary alcohol on a cyclobutane ring with a 4-methylpiperidine moiety, linked by a methylene bridge. The tertiary amine within the piperidine ring is a key feature, suggesting the molecule will behave as a base.
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IUPAC Name: 1-[(4-Methylpiperidin-1-yl)methyl]cyclobutan-1-ol
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Molecular Formula: C₁₁H₂₁NO
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SMILES: CC1CCN(CC1)CC2(CCC2)O
1.2. Predicted Physicochemical Properties
A variety of computational tools and algorithms exist to predict the physicochemical properties of a molecule from its structure alone.[4][5][6] These predictions, while not a substitute for experimental data, are invaluable for initial assessment and for flagging potential development challenges.
| Property | Predicted Value | Significance in Drug Development |
| Molecular Weight ( g/mol ) | 183.29 | Influences diffusion and permeability; aligns with general "drug-like" size principles. |
| cLogP (Octanol-Water) | 1.9 - 2.5 | Indicates moderate lipophilicity, suggesting a potential balance between solubility and membrane permeability.[1][7] |
| Aqueous Solubility (LogS) | -2.5 to -3.5 | Predicts low to moderate aqueous solubility, a critical factor for oral absorption.[8] |
| pKa (Basic) | 8.8 - 9.5 | The tertiary amine is predicted to be the most basic center, meaning the compound will be significantly protonated at physiological pH (7.4).[9][10] |
| H-Bond Donors | 1 (from the hydroxyl group) | Influences solubility and target binding interactions. |
| H-Bond Acceptors | 2 (from the nitrogen and oxygen atoms) | Influences solubility and target binding interactions. |
| Topological Polar Surface Area (TPSA) | 23.47 Ų | A low TPSA value is often correlated with good cell membrane permeability. |
Section 2: Experimental Determination of Core Physicochemical Properties
With a foundation of in silico predictions, the next phase involves rigorous experimental validation. The following protocols are presented as self-validating systems, designed to generate precise and reliable data.
2.1. Aqueous Solubility: The Gateway to Bioavailability
Aqueous solubility is a critical determinant of a drug's absorption from the gastrointestinal tract.[11] For oral drug candidates, insufficient solubility can be a primary cause of poor bioavailability. It is essential to distinguish between kinetic and thermodynamic solubility. Thermodynamic solubility represents the true equilibrium solubility and is the "gold standard" for preformulation studies.[12]
Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)
This method measures the equilibrium concentration of a compound in a saturated solution, providing the most accurate measure of its solubility.[12]
Rationale: By allowing the solid compound to equilibrate with the solvent over an extended period, this method ensures that the measured concentration represents the true saturation point, unaffected by factors like the dissolution rate of a specific solid form.
Step-by-Step Methodology:
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Preparation of Media: Prepare phosphate-buffered saline (PBS) at pH 7.4 to mimic physiological conditions.
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Compound Addition: Add an excess of solid 1-[(4-Methylpiperidin-1-yl)methyl]cyclobutan-1-ol to a glass vial. The excess should be clearly visible to ensure saturation.
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Equilibration: Add a precise volume of the pH 7.4 PBS to the vial. Seal the vial and place it in a shaker or rotator at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
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Sample Processing: After incubation, allow the vials to stand to let undissolved solid settle. Carefully withdraw an aliquot of the supernatant.
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Separation: Filter the supernatant through a low-binding 0.45 µm filter to remove any remaining solid particles.
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Quantification: Prepare a standard curve of the compound in a suitable solvent (e.g., acetonitrile/water). Analyze the filtered supernatant by a validated HPLC-UV or LC-MS/MS method to determine the concentration.[13]
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Data Reporting: The solubility is reported in µg/mL or µM. The experiment should be performed in triplicate.
Figure 1: Workflow for Thermodynamic Solubility Assay.
2.2. Lipophilicity: Balancing Membrane Permeation and Aqueous Solubility
Lipophilicity, the affinity of a molecule for a lipid-like environment, is a key predictor of its ability to cross biological membranes.[7] It is most commonly expressed as the logarithm of the partition coefficient (LogP) between n-octanol and water. The distribution coefficient (LogD) is a pH-dependent measure that is more relevant for ionizable compounds, as it accounts for both the neutral and ionized forms.[10]
Protocol: LogP/LogD Determination (Shake-Flask Method)
This classic method directly measures the partitioning of a compound between two immiscible phases.[14]
Rationale: This direct measurement provides the most fundamental and widely accepted value for lipophilicity. For an ionizable compound like ours, measuring the partition at various pH values (LogD) is critical to understanding its behavior in different parts of the body (e.g., stomach vs. intestine).
Step-by-Step Methodology:
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Phase Preparation: Pre-saturate n-octanol with water and water (or a specific pH buffer for LogD) with n-octanol by mixing them vigorously and allowing the layers to separate.
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Compound Preparation: Prepare a stock solution of the compound in the phase in which it is more soluble (likely n-octanol based on the predicted LogP).
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Partitioning: In a glass vial, combine a precise volume of the pre-saturated n-octanol containing the compound and an equal volume of the pre-saturated aqueous phase.
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Equilibration: Seal the vial and shake vigorously for 1-2 hours to ensure thorough mixing and partitioning. Allow the vial to stand or centrifuge it to achieve complete phase separation.
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Sampling: Carefully withdraw an aliquot from both the n-octanol layer and the aqueous layer.
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Quantification: Determine the concentration of the compound in each phase using a suitable analytical method (e.g., HPLC-UV, LC-MS/MS).
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Calculation:
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LogP = log₁₀ ( [Concentration in Octanol] / [Concentration in Water] )
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LogD is calculated using the same formula but with a buffered aqueous phase at a specific pH.
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Figure 2: Workflow for LogP/LogD Determination.
2.3. Ionization Constant (pKa): The Driver of pH-Dependent Behavior
The pKa is the pH at which a compound is 50% ionized and 50% neutral.[9] For a basic compound containing a tertiary amine, the pKa dictates its charge state across the physiological pH range. This profoundly impacts its solubility, permeability, and potential for interactions with biological targets.[15]
Protocol: pKa Determination by Potentiometric Titration
This method involves the gradual addition of an acid to a solution of the basic compound and monitoring the pH change.[15]
Rationale: Potentiometric titration is a highly accurate and reliable method for determining pKa. The inflection point on the resulting titration curve corresponds directly to the pKa, providing a clear and unambiguous result.[16]
Step-by-Step Methodology:
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System Calibration: Calibrate a pH meter using standard buffers (e.g., pH 4, 7, and 10).
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Sample Preparation: Accurately weigh and dissolve a sample of 1-[(4-Methylpiperidin-1-yl)methyl]cyclobutan-1-ol in water or a water/co-solvent mixture if solubility is low. A typical concentration is around 1-10 mM.
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Titration Setup: Place the sample solution in a jacketed beaker to maintain a constant temperature. Use a magnetic stirrer for continuous mixing. Immerse the calibrated pH electrode in the solution.
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Titration: Slowly add a standardized solution of a strong acid (e.g., 0.1 M HCl) in small, precise increments using a burette.
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Data Collection: Record the pH of the solution after each addition of the acid titrant, allowing the reading to stabilize each time.
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Data Analysis: Plot the pH (y-axis) versus the volume of titrant added (x-axis). The pKa is the pH at the half-equivalence point, which is the midpoint of the steepest part of the titration curve.[7] This can be more accurately determined by plotting the first derivative (ΔpH/ΔV) of the curve; the peak of this derivative plot indicates the equivalence point.
Figure 3: Workflow for pKa Determination by Potentiometric Titration.
Section 3: Implications for Drug Development
The data generated from the protocols above are not merely descriptive; they are predictive and form the basis for a rational drug development strategy.
3.1. Anticipated ADME Profile
The interplay between solubility, lipophilicity, and pKa governs the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of a drug.[14]
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Absorption: With a predicted basic pKa of ~9, the compound will be predominantly ionized (positively charged) in the acidic environment of the stomach (pH 1-2) and the near-neutral environment of the intestine (pH 6-7.5). While ionization increases aqueous solubility, it generally decreases passive membrane permeability.[12] The moderate cLogP suggests that the neutral form of the molecule, though present in a small fraction, should be capable of crossing membranes. The overall absorption will be a balance of these competing factors.
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Distribution: The moderate lipophilicity suggests the compound is likely to distribute into tissues. However, strong bases can sometimes be substrates for efflux transporters, which could limit distribution into protected tissues like the brain.[14]
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Metabolism: The 4-methylpiperidine and cyclobutane rings could be sites for oxidative metabolism by cytochrome P450 enzymes.
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Excretion: Renal clearance of the parent compound and any polar metabolites is a likely route of excretion.
Figure 4: Relationship between Physicochemical Properties and ADME Profile.
3.2. Formulation Strategies
The physicochemical profile directly informs the selection of an appropriate formulation strategy to ensure adequate drug delivery and stability.[17]
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Addressing Low Solubility: If experimental data confirms the predicted low aqueous solubility, several strategies can be employed. For a basic compound, salt formation (e.g., creating a hydrochloride or mesylate salt) is often the most effective approach to significantly improve solubility and dissolution rate.[18]
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Oral Dosage Form: Given the predicted properties, an immediate-release oral solid dosage form (e.g., a tablet or capsule) would be a logical starting point. The choice of excipients will be critical to ensure good powder flow and tablet compaction.[19]
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Stability: The tertiary alcohol may be susceptible to dehydration under acidic conditions. Therefore, stability studies across a range of pH values will be essential to select appropriate excipients and packaging.[17] Film coating could be employed to protect a potentially hygroscopic or unstable solid form.[13]
Conclusion
The characterization of 1-[(4-Methylpiperidin-1-yl)methyl]cyclobutan-1-ol is a quintessential task in modern drug discovery. This guide has laid out a comprehensive, logical, and experimentally robust pathway for its physicochemical profiling. By systematically applying the in silico and experimental protocols detailed herein—from determining thermodynamic solubility and pH-dependent lipophilicity to precisely measuring the ionization constant—researchers can build a complete data package. This package is the foundation upon which all further development rests, enabling informed decisions on lead optimization, ADME profiling, and the rational design of a stable and bioavailable drug product. The principles and methodologies outlined provide the necessary tools to unlock the therapeutic potential of this novel molecular entity.
References
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DergiPark. (2024, April 23). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved from [Link]
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